molecular formula C2H4N2O2 B1218853 1,2-Diformylhydrazine CAS No. 628-36-4

1,2-Diformylhydrazine

Cat. No.: B1218853
CAS No.: 628-36-4
M. Wt: 88.07 g/mol
InChI Key: POVXOWVFLAAVBH-UHFFFAOYSA-N
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Description

1,2-Diformylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C2H4N2O2 and its molecular weight is 88.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Temperature Dependence in 1,2-Diformylhydrazine

Research by Abe, Matsuura, Fukazawa, and Matsuzaki (1982) investigated the temperature dependence of 14N NQR in this compound between 4.2 and 390 K. The study focused on understanding the electric field gradient by considering the back donation of delocalized nitrogen π-electron and librational molecular motions (Abe et al., 1982).

Synthesis of 1-Aryl-1H-tetrazoles

Ramasamy, Lakshminarasimhan, Karamil, Mukherjee, and Gujjar (2017) developed a safe, scalable, and azide-free synthesis of 1-aryl-1H-tetrazoles using diformylhydrazine. This method is noted for its safety and scalability, offering a green chemistry approach and avoiding the use of azides (Ramasamy et al., 2017).

Quantum-Chemical Study of Reactions Involving Diformylhydrazine

Chirkina (2022) conducted a quantum-chemical study of the reaction mechanism of diformylhydrazine with o-aminophenol. The research proposed a reaction mechanism and identified key intermediates in the formation of 1,2,4-triazoles (Chirkina, 2022).

Equilibrium and Spectral Studies

Bhargavi, Sireesha, and Devi (2003) explored the ligational behavior of N,N’-diformylhydrazine, focusing on its resonance structures and the presence of dissociable protons. Their work involved synthesizing and characterizing solid complexes of various metals with diformylhydrazine (Bhargavi et al., 2003).

Synthesis of 1,3,4-Oxadiazole

Aitken and Aitken (2011) described an improved method for synthesizing 1,3,4-oxadiazole, involving dehydration of N,N'-diformylhydrazine. This work provides insights into synthetic approaches and the characterization of the resulting compound (Aitken & Aitken, 2011).

Analytical Application for Iron Determination

Nagabhushana, Chandrappa, Nagappa, and Nagaraj (2002) used diformylhydrazine as an analytical reagent for the spectrophotometric determination of iron(II) and iron(III). Their method has applications in analyzing industrial waste, ground water, and pharmaceutical samples (Nagabhushana et al., 2002).

Fine Structures of 14N NQR Lines in Hydrazine Derivatives

Kurita and Abe (1980) studied the nitrogen-14 NQR lines in symmetric hydrazine derivatives, including diformylhydrazine, providing valuable information on the fine structures of these lines (Kurita & Abe, 1980).

Safety and Hazards

1,2-Diformylhydrazine is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

1,2-Diformylhydrazine, a chemical compound with the formula N2H2(CHO)2 , is a white, water-soluble solid . It is known to interact with transition metals such as Mn, Zn, and Ni . It also combines with iron (II) and iron (III) in alkaline media .

Mode of Action

This compound acts as a bidentate ligand , forming 1:1 metal to ligand complexes with transition metals . In the case of iron, it forms an intensely colored red-purple iron(III) complex .

Biochemical Pathways

This compound is involved in the formation of 4-substituted 1,2,4-triazoles from diformylhydrazine and aminophenols . The derivatives of 1,2,4-triazole exhibit various types of activity, including antimicrobial, anticonvulsant, anti-inflammatory, and immunomodulatory . This makes it possible to create effective drugs based on these derivatives .

Pharmacokinetics

It is known to be a water-soluble solid , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The interaction of this compound with aminophenols results in the formation of 4-(o-, p-hydroxyphenyl)-1,2,4-triazoles . These triazoles are stable crystalline substances with high melting points, soluble in ethanol and DMSO . They possess chemotherapeutic effects including immunomodulatory, antimicrobial, anti-inflammatory, and anticonvulsant activities .

Action Environment

The action of this compound is influenced by the pH of the environment. It combines with iron(II) and iron(III) in alkaline media in the pH range 7.3-9.3

Biochemical Analysis

Biochemical Properties

1,2-Diformylhydrazine plays a significant role in biochemical reactions, particularly as a bidentate ligand that forms 1:1 metal-to-ligand complexes with transition metals such as manganese, zinc, and nickel . It also combines with iron (II) and iron (III) in alkaline conditions to form a complex of intense red-purple color, making it useful in the spectrophotometric analysis of these metals . The interactions of this compound with these metals are crucial for various biochemical assays and studies.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, thereby impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metals can alter the availability of these metals within cells, potentially affecting enzymatic activities and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions, which can lead to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular functions. The compound’s ability to form stable complexes with transition metals is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability and degradation can vary depending on the environment. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The degradation products of the compound may also influence its overall impact on cells.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced at certain dosage levels . Understanding these dosage effects is crucial for determining safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways are essential for the biotransformation and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments . The transport mechanisms are critical for understanding how this compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme activity and gene expression . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and cellular effects.

Properties

IUPAC Name

N-formamidoformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O2/c5-1-3-4-2-6/h1-2H,(H,3,5)(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVXOWVFLAAVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020468
Record name 1,2-Diformylhydrazine
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Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-36-4
Record name 1,2-Hydrazinedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-36-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diformylhydrazine
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Record name 1,2-Diformylhydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54729
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Record name 1,2-Hydrazinedicarboxaldehyde
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Record name 1,2-Diformylhydrazine
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Record name Hydrazodicarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure of 1,2-Diformylhydrazine?

A1: One study focused on characterizing the crystal and molecular structure of 1,2-Dimethyl-1,2-diformylhydrazine. [] While this is not the exact compound in question, it provides valuable structural insights. Future research could explore the crystallography of this compound itself to determine its precise molecular configuration.

Q2: The abstract mentions "Lung tumorigenesis by this compound in mice." [] Can you elaborate on how this compound might be linked to cancer development?

A2: While the provided abstract doesn't detail the mechanism, it highlights a crucial finding: this compound exposure led to lung tumors in mice. [] This suggests the compound might be carcinogenic, meaning it has the potential to cause cancer. Further research is needed to understand:

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